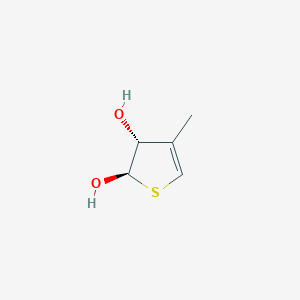
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is a chemical compound that features an azetidine ring attached to a benzonitrile moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The presence of the benzonitrile group adds to the compound’s versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and chloroacetyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidine and benzonitrile derivatives.
科学的研究の応用
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and known for its biological activity.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in chemical synthesis and as an antiviral agent.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Known for their anti-inflammatory properties.
Uniqueness
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is unique due to its specific combination of the azetidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
194496-68-9 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-6-11(8-13)7-10(2)12(9)14-4-3-5-14/h6-7H,3-5H2,1-2H3 |
InChIキー |
WGBOZNSJJNLGIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N2CCC2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
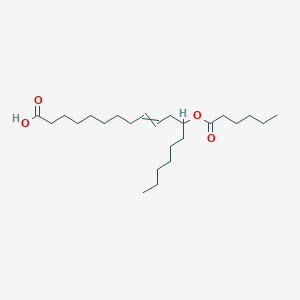
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

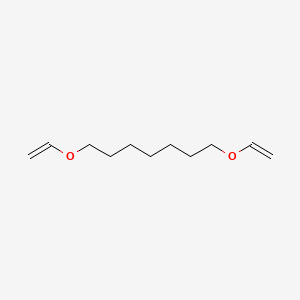
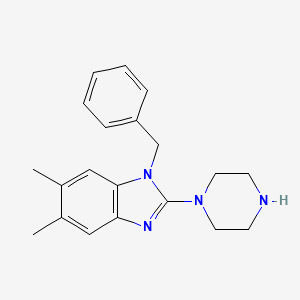
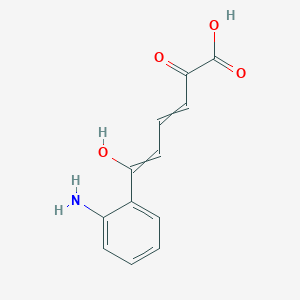
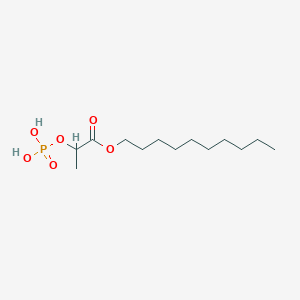

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)

